molecular formula C13H23NO3S2 B116317 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid CAS No. 150198-30-4

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid

Cat. No. B116317
CAS RN: 150198-30-4
M. Wt: 305.5 g/mol
InChI Key: IEXLNMCXTFFDIL-UHFFFAOYSA-N
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Description

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, also known as MTCA, is a cyclic amino acid that has been of great interest in scientific research due to its unique chemical structure and potential applications in various fields. MTCA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the modulation of various signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the activity of bacterial and fungal enzymes, such as peptidoglycan synthesis and chitin synthesis, respectively. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anti-inflammatory and antioxidant properties, and modulation of signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and neurons.

Advantages and Limitations for Lab Experiments

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has several advantages for lab experiments, including its unique chemical structure, potential applications in various fields, and availability of synthesis methods. However, there are also limitations, including the low yield and purity of the compound using current synthesis methods, as well as the need for further optimization of the synthesis method.

Future Directions

There are several future directions for 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the mechanism of action and physiological effects of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in more detail, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In addition, further studies are needed to evaluate the safety and toxicity of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in vivo, as well as its potential for drug development.
In conclusion, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is a cyclic amino acid with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid as a therapeutic agent and its applications in different fields.

Synthesis Methods

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been synthesized using different methods, including the reaction of 1,3-dichloro-2-propanol with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dibromo-2-propanol with thiosemicarbazide, followed by cyclization with sodium sulfide. The yield of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid using these methods is relatively low, and further optimization is required to improve the yield and purity of the compound.

Scientific Research Applications

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

150198-30-4

Product Name

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid

Molecular Formula

C13H23NO3S2

Molecular Weight

305.5 g/mol

IUPAC Name

(3R,6S)-5-oxo-6-(sulfanylmethyl)-1-thia-4-azacyclotridecane-3-carboxylic acid

InChI

InChI=1S/C13H23NO3S2/c15-12-10(8-18)6-4-2-1-3-5-7-19-9-11(14-12)13(16)17/h10-11,18H,1-9H2,(H,14,15)(H,16,17)/t10-,11+/m1/s1

InChI Key

IEXLNMCXTFFDIL-UHFFFAOYSA-N

Isomeric SMILES

C1CCC[C@@H](C(=O)N[C@@H](CSCCC1)C(=O)O)CS

SMILES

C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS

Canonical SMILES

C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS

synonyms

6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid
6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, (3R-(3R*,6R*))-isomer
6-SMOTATCA

Origin of Product

United States

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